rel-(3R,5S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13812010
Molecular Formula: C26H30N2O6
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N2O6 |
|---|---|
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | (3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-17-12-16(23(29)30)13-28(14-17)25(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,17+/m1/s1 |
| Standard InChI Key | WBNNZDFYNPEJGF-SJORKVTESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural Characteristics and Stereochemical Significance
Core Framework and Functional Groups
The compound features a six-membered piperidine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a tert-butoxycarbonyl (Boc)-protected amine. The 1-position is modified with a fluorenylmethoxycarbonyl (Fmoc) group, a standard protective moiety in solid-phase peptide synthesis (SPPS). The rel-(3R,5S) designation indicates the relative configuration of the chiral centers at positions 3 and 5, which are crucial for dictating the molecule’s three-dimensional conformation and biological activity .
Protective Group Dynamics
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Fmoc Group: The Fmoc moiety protects the piperidine nitrogen during synthesis and is selectively removed under basic conditions (e.g., piperidine or pyrrolidine in polar solvents) .
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Boc Group: The Boc group stabilizes the amine functionality against undesired reactions during coupling steps and is cleaved under acidic conditions (e.g., trifluoroacetic acid) .
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Carboxylic Acid: The free carboxylic acid at position 3 enables conjugation to other molecules via amide bond formation, a cornerstone of peptide synthesis .
Stereochemical Implications
The 3R and 5S configuration ensures optimal spatial alignment for interactions with biological targets, such as enzymes or receptors. For example, in neurological targets, the stereochemistry may influence binding affinity to neurotransmitter receptors or ion channels .
Synthesis and Optical Resolution Methods
Multi-Step Synthetic Routes
The synthesis typically involves:
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Piperidine Functionalization: Introduction of the carboxylic acid group at position 3 via alkylation or carboxylation.
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Amine Protection: Sequential protection of the 5-position amine with Boc and the 1-position nitrogen with Fmoc.
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Optical Resolution: Separation of enantiomers using chiral resolving agents, such as (D)-2-(4-hydroxyphenoxy)propionic acid, to isolate the rel-(3R,5S) isomer .
Patent-Established Optical Resolution
A patented method (EP1146029A1) employs a resolving agent of the formula (2) (e.g., (D)-2-(4-hydroxyphenoxy)propionic acid) to form diastereomeric salts with racemic piperidine carboxylic acid derivatives. Recrystallization in acetonitrile/water yields the optically pure (3S)-enantiomer, which is subsequently deprotected to obtain the target compound .
Applications in Peptide Synthesis and Medicinal Chemistry
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a key building block in SPPS due to its orthogonal protective groups:
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Fmoc Removal: Deprotection with pyrrolidine in binary solvent systems (e.g., dimethyl sulfoxide/ethyl acetate) enables greener synthesis by reducing reliance on polar solvents like DMF .
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Coupling Efficiency: The carboxylic acid’s reactivity facilitates amide bond formation with resin-bound peptides, enabling sequential chain elongation .
Medicinal Chemistry Applications
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Drug Development: Derivatives of this compound are explored as enzyme inhibitors (e.g., proteases, kinases) and receptor modulators (e.g., G protein-coupled receptors) .
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Neurological Therapeutics: Structural analogs show promise in targeting neurodegenerative diseases by inhibiting amyloid-beta aggregation or enhancing neurotransmitter signaling .
Role in Sustainable Chemistry
Green Solvent Systems
Recent studies demonstrate that pyrrolidine-based Fmoc removal in less polar solvents (e.g., N-butylpyrrolidone/1,3-dioxolane) achieves comparable efficiency to traditional DMF/piperidine systems. This reduces environmental impact and aligns with green chemistry principles .
Case Study: Dasiglucagon and Bivalirudin Synthesis
Scaled-up syntheses of the peptide therapeutics dasiglucagon (29-mer) and bivalirudin (20-mer) using pyrrolidine in eco-friendly solvents yielded crude purities exceeding 90%, validating the method’s industrial applicability .
Interaction Studies and Biological Relevance
Metabolic Stability
The Boc group enhances metabolic stability by shielding the amine from hepatic degradation, prolonging the compound’s half-life in vivo .
Comparative Analysis with Related Piperidine Derivatives
Key Differences:
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